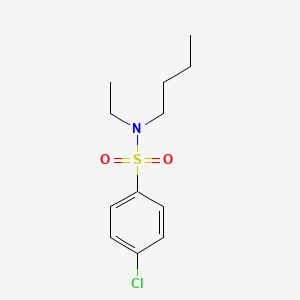![molecular formula C17H14ClFN4S B4622045 N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)
N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiourea derivatives, including those similar to N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea, often involves the reaction of amine groups with isothiocyanates or thiocyanates in the presence of catalysts or under specific conditions to form the thiourea moiety. These reactions are characterized by the formation of C-N and C-S bonds, leading to the thiourea structure (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often determined using spectroscopic techniques such as IR, NMR, and sometimes X-ray diffraction methods. These studies reveal the planar nature of the thiourea moiety and the spatial arrangement of substituents around the central nitrogen and sulfur atoms. The detailed analysis can provide insights into the molecule's conformation, bonding patterns, and potential for intermolecular interactions (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thiourea derivatives are known for their reactivity towards various chemical agents, enabling a range of chemical transformations. These compounds can participate in nucleophilic substitution reactions, addition reactions, and can act as ligands in coordination compounds. Their chemical reactivity is significantly influenced by the nature of substituents attached to the thiourea nitrogen atoms, which can alter the electronic properties and steric hindrance of the molecule (Kariuki et al., 2021).
Physical Properties Analysis
The physical properties of N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea, such as solubility, melting point, and crystalline structure, are crucial for its practical applications. These properties are determined by the compound's molecular structure and can be influenced by factors like intermolecular hydrogen bonding, molecular symmetry, and the presence of polar functional groups. Solubility in various solvents can indicate the compound's potential use in pharmaceutical formulations or material science applications (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of thiourea derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for understanding their behavior in chemical reactions and biological systems. These properties can be explored through theoretical studies, including density functional theory (DFT) calculations, to predict reactivity patterns and interaction mechanisms with biological targets or other chemical species (Banu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A foundational aspect of research on N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea involves its synthesis and detailed characterization. Studies have highlighted the synthesis and characterization of thiourea derivatives, showcasing their structural determination via spectroscopic techniques such as IR, NMR, and sometimes X-ray diffraction methods. These studies lay the groundwork for understanding the chemical and physical properties of such compounds, essential for further application in various biological and chemical studies (Yusof et al., 2010).
Anticancer Activity
Research has also been focused on evaluating the anticancer potential of thiourea derivatives. Novel thiourea derivatives have been synthesized and tested for their efficacy against various cancer cell lines, with some showing promising results. For example, derivatives have been tested against lung, breast, and CNS cancer cells, indicating potential low concentration anticancer activity compared to standard drugs (Hammam et al., 2005).
Antidiabetic Agents
The exploration of thiourea derivatives as antidiabetic agents has also been a significant area of study. Fluoropyrazolesulfonylurea and thiourea derivatives have been prepared and evaluated as hypoglycemic agents. These compounds have shown significant antidiabetic activity in preliminary screenings, indicating their potential as leads for future drug discovery (Faidallah et al., 2016).
Antitumor and Antioxidant Activities
Further studies have investigated the antitumor and antioxidant activities of novel thiourea derivatives. For example, a study on a novel thiourea derivative and its complexes with metals such as Co(II), Ni(II), and Cu(II) revealed not only structural insights but also their thermal, electrochemical behavior, antioxidant, and antitumor activities, suggesting their utility in medicinal chemistry (Yeşilkaynak et al., 2017).
Fluorescent Chemosensor Applications
Thiourea derivatives have also been explored for their applications as fluorescent chemosensors. The ability of certain thiourea compounds to act as chemosensors for metal ions such as Fe3+ has been studied, indicating their potential in environmental monitoring and analytical chemistry (Khan, 2020).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4S/c18-14-3-1-2-4-15(14)20-17(24)21-16-9-10-23(22-16)11-12-5-7-13(19)8-6-12/h1-10H,11H2,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCBRMZPJHGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)
![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)
![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621980.png)
![2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4621987.png)


![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)
![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)
![4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)
![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)
![1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)
